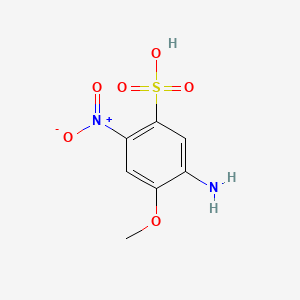
2,4,6-トリフルオロピリミジン
概要
説明
2,4,6-Trifluoropyrimidine is a fluorinated heterocyclic compound with the molecular formula C4HF3N2. It is a derivative of pyrimidine, where three hydrogen atoms are replaced by fluorine atoms at the 2, 4, and 6 positions.
科学的研究の応用
2,4,6-Trifluoropyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: Used in the development of enzyme inhibitors and other biologically active molecules.
Industry: Utilized in the production of specialty chemicals and advanced materials
作用機序
Target of Action
It’s known that pyrimidine derivatives are of great importance to the life-science industries .
Mode of Action
2,4,6-Trifluoropyrimidine can be used as a scaffold for the synthesis of polyfunctional pyrimidine systems if sequential nucleophilic aromatic substitution processes are regioselective . It reacts with nitrogen-centered nucleophiles, forming mixtures of products arising from nucleophilic aromatic substitution processes .
生化学分析
Biochemical Properties
2,4,6-Trifluoropyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of polyfunctional pyrimidine systems. It interacts with various enzymes, proteins, and biomolecules through nucleophilic aromatic substitution processes. For instance, it can react with nitrogen-centered nucleophiles, leading to the formation of functionalized pyrimidine derivatives . The activating effect of the ring nitrogen and the steric influences of the fluorine atoms contribute to its reactivity .
Cellular Effects
2,4,6-Trifluoropyrimidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of pyrimidine rings, which are crucial components of nucleic acids . The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the regulation of gene expression, impacting overall cell function .
Molecular Mechanism
At the molecular level, 2,4,6-Trifluoropyrimidine exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s fluorine atoms enhance its binding affinity to specific enzyme active sites, leading to the formation of stable enzyme-substrate complexes . This can result in the inhibition of enzyme activity or the activation of specific biochemical pathways, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trifluoropyrimidine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to its degradation . Long-term studies have shown that 2,4,6-Trifluoropyrimidine can have sustained effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2,4,6-Trifluoropyrimidine vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical pathways without causing significant toxicity . At high doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful .
Metabolic Pathways
2,4,6-Trifluoropyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can undergo nucleophilic aromatic substitution reactions, leading to the formation of different metabolites . These metabolic pathways can affect the levels of specific metabolites and influence overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2,4,6-Trifluoropyrimidine is transported and distributed through interactions with transporters and binding proteins. The compound’s fluorine atoms enhance its ability to cross cell membranes, facilitating its distribution to various cellular compartments . This can lead to its accumulation in specific tissues, affecting its localization and activity .
Subcellular Localization
2,4,6-Trifluoropyrimidine exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific enzymes and biomolecules, ultimately affecting its biochemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-Trifluoropyrimidine typically involves the fluorination of 2,4,6-trichloropyrimidine. One common method is the reaction of 2,4,6-trichloropyrimidine with potassium fluoride in an aprotic solvent such as dimethylformamide at elevated temperatures . Another method involves the use of cesium fluoride as the fluorinating agent in aprotic dipolar solvents .
Industrial Production Methods: Industrial production of 2,4,6-Trifluoropyrimidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and efficient purification methods is crucial for industrial-scale production .
化学反応の分析
Types of Reactions: 2,4,6-Trifluoropyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation. The presence of fluorine atoms makes it highly reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reactions with nitrogen-centered nucleophiles such as ammonia and primary amines are common.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Oxidation: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Reduction Products: Reduced derivatives of pyrimidine.
Oxidation Products: Oxidized forms of pyrimidine derivatives.
類似化合物との比較
2,4,6-Trichloropyrimidine: A precursor in the synthesis of 2,4,6-Trifluoropyrimidine.
2,4-Difluoropyrimidine: Another fluorinated pyrimidine with two fluorine atoms.
2,4,6-Trifluoro-5-nitropyrimidine: A derivative with a nitro group at the 5 position.
Uniqueness: 2,4,6-Trifluoropyrimidine is unique due to the presence of three fluorine atoms, which significantly alter its chemical properties compared to other pyrimidine derivatives. This makes it highly reactive and suitable for various specialized applications in research and industry .
特性
IUPAC Name |
2,4,6-trifluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2/c5-2-1-3(6)9-4(7)8-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSYSQNAPGMSIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219876 | |
| Record name | 2,4,6-Trifluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-82-2 | |
| Record name | 2,4,6-Trifluoropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trifluoropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trifluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trifluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B1266041.png)




